![molecular formula C7H14Cl2N2 B1599644 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride CAS No. 36273-11-7](/img/structure/B1599644.png)
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
描述
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride is a useful research compound. Its molecular formula is C7H14Cl2N2 and its molecular weight is 197.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, also known as 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride or 1-(CHLOROMETHYL)-1,4-DIAZABICYCLO[2.2.2]OCTAN-1-IUM CHLORIDE, is a versatile compound that acts as a catalyst in various organic reactions . The primary targets of this compound are the reactants in these reactions, facilitating their transformation into desired products .
Mode of Action
This compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction and enabling the reaction to proceed more efficiently .
Biochemical Pathways
The compound is involved in various organic reactions, including the Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds .
Result of Action
The action of this compound results in the efficient transformation of reactants into products in various organic reactions . This can lead to the synthesis of complex organic compounds, contributing to advancements in fields such as medicinal chemistry .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances . For example, it has been noted that the compound can be recycled in some cases, suggesting that it retains its catalytic activity under certain conditions .
生化分析
Biochemical Properties
It is known that DABCO, the parent compound, is a catalyst for various organic reactions . It is reasonable to assume that 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride may interact with enzymes, proteins, and other biomolecules in a similar manner, potentially influencing biochemical reactions.
Cellular Effects
Given its structural similarity to DABCO, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to DABCO, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A related compound, 1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane bis(perchlorate), has been shown to undergo a reversible phase transition at around 143.9 K .
Metabolic Pathways
Dabco, the parent compound, is known to be involved in various organic reactions as a catalyst .
Transport and Distribution
Given its structural similarity to DABCO, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Based on its structural similarity to DABCO, it may be directed to specific compartments or organelles within the cell .
属性
IUPAC Name |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9(2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVXEZAWSNSRPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067963 | |
| Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36273-11-7 | |
| Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36273-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036273117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


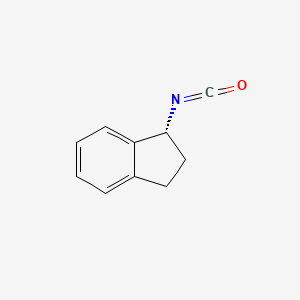
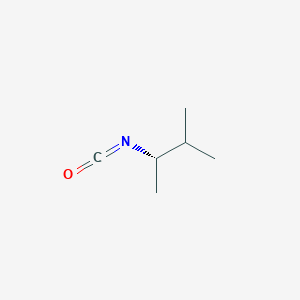
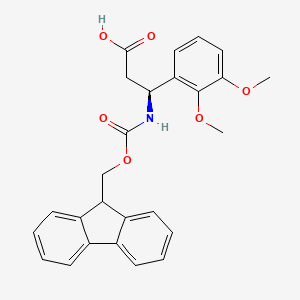

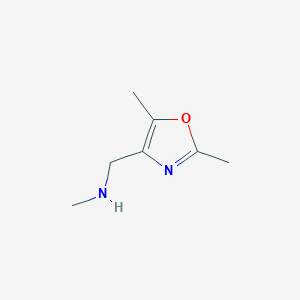
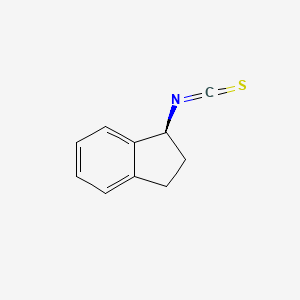

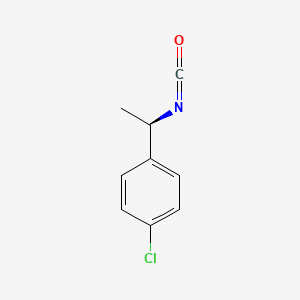

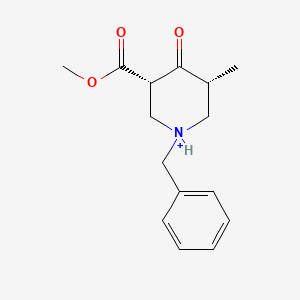
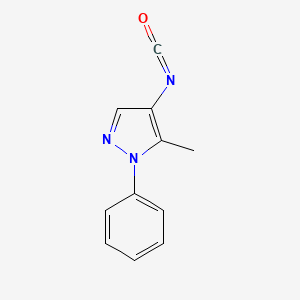
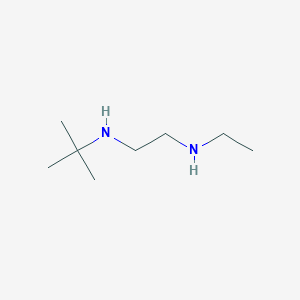

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
